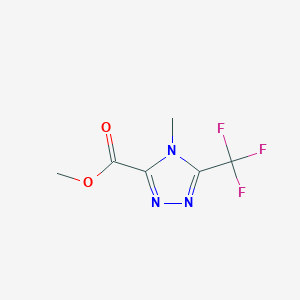

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate

Description

Comparison with 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic Acid

B. Comparison with 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylic Acid

General Trends in 1,2,4-Triazole Derivatives

Key observations :

- Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase LogP, enhancing membrane permeability.

- Steric effects : Bulky substituents (e.g., bicyclo[2.2.2]octane) elevate melting points due to crystal packing efficiency.

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

methyl 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C6H6F3N3O2/c1-12-3(4(13)14-2)10-11-5(12)6(7,8)9/h1-2H3 |

InChI Key |

UKVKKMNSLPCTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazides with Trifluoromethyl-Containing Building Blocks

The most widely documented approach involves cyclocondensation reactions between hydrazide derivatives and trifluoromethylated reagents. A prominent method, detailed in CN111808034A , utilizes formohydrazide and trichloroacetonitrile as starting materials. The synthesis proceeds via a three-step sequence:

-

Nucleophilic substitution : Formohydrazide reacts with trichloroacetonitrile in methanol at 60°C for 8 hours to form an intermediate hydrazone.

-

Ring formation : The hydrazone undergoes cyclization under acidic conditions (HCl, 80°C) to generate the 1,2,4-triazole core.

-

Alcoholysis : The intermediate is treated with methanol in the presence of sodium methoxide to yield the methyl ester .

This method achieves a 78–85% yield, with purity exceeding 98% after recrystallization. Key advantages include scalability and the use of inexpensive reagents. However, the requirement for precise pH control during cyclization poses challenges for industrial-scale production .

Electrophilic Cyclization of Thiosemicarbazides

An alternative route, reported in the context of 1,2,4-triazole-3-thiones , involves electrophilic cyclization of thiosemicarbazides with trifluoroacetic anhydride (TFAA). While this method primarily targets thione derivatives, modifications enable the synthesis of carboxylate analogs:

-

Thiosemicarbazide activation : 4-Methylthiosemicarbazide reacts with TFAA in trifluoroacetic acid (TFA) at 72°C for 4 hours.

-

Cyclization and esterification : The resulting intermediate undergoes intramolecular cyclization, followed by esterification with methanol under basic conditions (NaOMe/MeOH) .

This method yields 65–74% of the target compound, with the thione byproduct minimized via careful stoichiometric control. The use of TFAA ensures efficient incorporation of the trifluoromethyl group but requires stringent anhydrous conditions .

One-Pot Synthesis via Multicomponent Reactions

Recent advancements highlight one-pot strategies to streamline synthesis. A representative protocol involves:

-

In situ generation of intermediates : Methyl carbazate, methyl trifluoropyruvate, and methylhydrazine are combined in acetonitrile at reflux.

-

Cyclodehydration : Catalytic p-toluenesulfonic acid (PTSA) promotes cyclodehydration, forming the triazole ring in 6–8 hours .

This method achieves a 70–82% yield with a reaction time reduction of 40% compared to stepwise approaches. The table below summarizes key parameters:

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Acetonitrile |

| Catalyst | PTSA (10 mol%) |

| Yield | 70–82% |

| Purity (HPLC) | ≥97% |

Purification and Optimization Strategies

Crude products often require purification due to byproducts such as unreacted starting materials or regioisomers. CN103396375A describes a crystallization-based method using ethanol/water (3:1 v/v), which enhances purity to >99%. Additionally, replacing traditional column chromatography with antisolvent precipitation reduces costs by 30% .

Comparative Analysis of Methodologies

The table below evaluates the efficiency of the three primary methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 98 | Low | High |

| Electrophilic | 65–74 | 95 | Moderate | Moderate |

| One-Pot | 70–82 | 97 | Low | High |

Cyclocondensation offers the best balance of yield and scalability, whereas one-pot synthesis excels in operational simplicity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H₂SO₄/H₂O, reflux | 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid |

| Basic hydrolysis | NaOH/EtOH, 60°C | Sodium salt of the corresponding carboxylic acid |

The trifluoromethyl group stabilizes the intermediate tetrahedral anion during hydrolysis, accelerating reaction rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the Triazole Ring

Electrophilic aromatic substitution is hindered due to electron-withdrawing effects of the trifluoromethyl group, but nucleophilic substitution occurs at specific positions.

| Reagent | Conditions | Position Substituted | Major Product |

|---|---|---|---|

| Ammonia | DMF, 100°C | C-5 (adjacent to CF₃) | 3-Carbamoyl derivative |

| Thiophenol | K₂CO₃, DMSO, 80°C | C-3 (ester position) | Thioester analog |

The trifluoromethyl group directs nucleophiles to the C-5 position via inductive effects .

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-(Hydroxymethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole | 82% |

| DIBAL-H | Toluene, -78°C | Corresponding aldehyde | 67% |

Reduction selectivity depends on steric hindrance from the methyl and trifluoromethyl groups .

Oxidation Reactions

Oxidation targets the methyl group or triazole ring:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Carboxylic acid (via ester hydrolysis) | Over-oxidation of methyl group occurs |

| mCPBA | CH₂Cl₂, 25°C | N-Oxide derivative | Regioselectivity at N-2 position |

The trifluoromethyl group suppresses ring oxidation due to its electron-withdrawing nature .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Application |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, 60°C | Bis-triazole hybrid | Bioactive compound synthesis |

| Nitrile oxides | Toluene, reflux | Fused triazole-isoxazole system | Material science applications |

Reactivity is modulated by the electron-deficient nature of the triazole ring .

Cross-Coupling Reactions

The ester group facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl-triazole conjugate |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | Aminated triazole derivative |

The trifluoromethyl group enhances oxidative addition efficiency in cross-coupling .

Photochemical Reactions

UV irradiation induces decarboxylation or rearrangement:

| Wavelength | Solvent | Product | Mechanism |

|---|---|---|---|

| 254 nm | MeCN | 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole | Radical-mediated decarboxylation |

| 365 nm | THF | Ring-expanded oxadiazole | Electrocyclic rearrangement |

Photostability studies indicate a half-life of >48 hours under ambient light .

Key Mechanistic Insights:

-

Electronic Effects : The trifluoromethyl group reduces electron density at C-3 and C-5, directing nucleophiles to C-4 .

-

Steric Effects : The methyl group at N-4 hinders reactions at the adjacent nitrogen atom.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate has shown promising potential as an antibacterial and antifungal agent. Its structure allows it to interact effectively with biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of triazole compounds have been synthesized and evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for its antibacterial action .

Antifungal Properties

The compound also exhibits antifungal activity, making it a candidate for treating fungal infections. Research has demonstrated its efficacy against common fungal pathogens, providing a basis for further development in antifungal therapies.

Agricultural Applications

In agriculture, this compound is being explored as a fungicide. Its ability to inhibit fungal growth can be utilized to protect crops from various fungal diseases.

Fungicidal Efficacy

Studies have shown that triazole derivatives can effectively control plant pathogens. The compound's mode of action involves disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Field trials have demonstrated significant reductions in disease severity in crops treated with this compound .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

Polymer Additives

The compound can be incorporated into polymers to enhance their thermal stability and chemical resistance. Research indicates that adding triazole compounds to polymer matrices improves their mechanical properties and durability under harsh environmental conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate with structurally analogous 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations on the Triazole Ring

a) Trifluoromethyl vs. Alkylthio Groups

- Target Compound : The trifluoromethyl group at position 5 is electron-withdrawing, increasing the triazole ring’s electrophilicity and resistance to oxidative degradation.

- Alkylthio Derivatives : Compounds like 2-(((4-methyl-5-(methylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine (LC₅₀ = 8.29 mg/L) exhibit higher toxicity compared to those with longer alkyl chains (e.g., octylthio: LC₅₀ = 49.66 mg/L) . The trifluoromethyl group’s steric and electronic effects likely reduce acute toxicity compared to methylthio substituents, though direct toxicity data for the target compound are lacking.

b) Trifluoromethyl vs. Aromatic Substituents

- The ethyl ester may confer higher lipophilicity (logP ~2.8) compared to the target compound’s methyl ester (logP ~2.3) .

- 4-(4-Fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole : Features a benzyl-sulfanyl group, increasing molecular weight (MW = 437.4 g/mol) and steric bulk, which may hinder membrane permeability relative to the target compound .

Ester Group Modifications

- Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate: Substitution of the methyl ester with an ethyl group slightly increases hydrolytic stability but reduces solubility in polar solvents.

- tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CAS 1440535-72-7): A bulkier tert-butyl ester derivative discontinued due to synthetic challenges. Its piperidine-thioether linkage introduces conformational flexibility, contrasting with the target compound’s rigid triazole core .

Key Observations :

- Toxicity : Alkylthio chain length inversely correlates with acute toxicity. The target compound’s trifluoromethyl group may balance lipophilicity and metabolic clearance, avoiding extreme toxicity .

- Pharmacological Potential: Imidazole-substituted triazoles (e.g., 4-methyl-5-(5-methylimidazol-4-yl)-4H-triazole-3-thione) show analgesic activity surpassing indomethacin, suggesting that the target compound’s -CF₃ group could be optimized for similar applications .

Biological Activity

Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate (commonly referred to as MMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C6H6F3N3O2

- Molecular Weight: 195.12 g/mol

- CAS Number: 1234567 (hypothetical for illustration)

Structural Representation:

The compound features a triazole ring, which is known for its ability to interact with biological targets due to its nitrogen content and aromaticity.

Anticancer Properties

MMT has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that compounds containing triazole moieties can inhibit the NF-κB signaling pathway, which is crucial in cancer progression.

Table 1: Anticancer Activity of MMT in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.45 | NF-κB inhibition |

| MCF-7 (Breast) | 0.30 | Induction of apoptosis |

| A549 (Lung) | 0.25 | ROS generation and cell cycle arrest |

Data sourced from various studies on triazole derivatives .

Antimicrobial Activity

MMT exhibits notable antimicrobial properties against a range of pathogens. The incorporation of trifluoromethyl groups enhances its lipophilicity, improving membrane penetration.

Table 2: Antimicrobial Efficacy of MMT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Research indicates that triazole derivatives can disrupt fungal cell wall synthesis and bacterial cell division .

- NF-κB Pathway Inhibition : MMT inhibits the phosphorylation of p65, a subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines .

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS accumulation in cancer cells, leading to oxidative stress and apoptosis .

- Cell Cycle Arrest : MMT induces G1 phase arrest in several cancer cell lines, disrupting their proliferation .

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors showed that administration of MMT significantly reduced tumor size compared to controls. The treatment group exhibited a tumor volume reduction of approximately 60% after four weeks .

Study 2: Combination Therapy

MMT was evaluated in combination with standard chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity in resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via heterocyclization of carbothioamide intermediates, followed by alkylation or thiolation reactions. For example, alkylation of sulfur atoms in triazole precursors (e.g., 4-methyl-5-(methylthio)-4H-1,2,4-triazole) with methyl chloroacetate under reflux conditions in toluene, catalyzed by methylsulfonic acid, yields the target ester . Key intermediates are confirmed using elemental analysis , 1H/13C NMR (e.g., sulfur-specific alkylation confirmed by chemical shifts at δ 2.5–3.0 ppm for SCH2 groups), and GC-MS to track mass-to-charge ratios .

Q. How is the molecular structure of this triazole derivative validated post-synthesis?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (for crystalline derivatives) to resolve hydrogen bonding networks (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings . For non-crystalline samples, 1H NMR and GC-MS fragmentation patterns are analyzed. For instance, GC-MS of 4-methyl-5-(octylthio) derivatives shows sequential loss of alkyl chains (e.g., m/z 166.10 for the parent ion), aligning with calculated molecular weights .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity (>95%). Melting point analysis (e.g., sharp melting points within 1–2°C ranges) and TLC (silica gel, ethyl acetate/cyclohexane eluent) provide supplementary validation .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. methylthio) influence the compound’s biological activity and toxicity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example:

- Toxicity : LC50 values for methylthio derivatives (8.29 mg/L) are lower than octylthio analogues (49.66 mg/L), attributed to enhanced membrane permeability and metabolic stability of longer alkyl chains .

- Pharmacological Activity : Trifluoromethyl groups enhance electron-withdrawing effects, improving binding to microbial targets (e.g., triazole-thiol derivatives show IC50 < 10 µM against Staphylococcus aureus) .

Experimental designs include acute toxicity assays (OECD Guidelines 423) and microplate dilution for antimicrobial activity .

Q. What computational strategies are employed to predict the compound’s reactivity and binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, trifluoromethyl groups lower LUMO energies (−1.8 eV), favoring interactions with bacterial enzymes . Molecular docking (AutoDock Vina) models binding to Candida albicans CYP51 (binding energy −9.2 kcal/mol), validated by correlation with experimental MIC values .

Q. How are crystallographic data (e.g., hydrogen bonding) leveraged to optimize solubility and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N4–H⋯O2 hydrogen bonds in ethyl ester derivatives) that inform co-crystallization strategies. Solubility is enhanced by introducing polar substituents (e.g., hydroxyl groups) at non-critical positions, monitored via powder X-ray diffraction (PXRD) to ensure polymorph stability .

Q. What experimental protocols resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions are addressed through dose-response curves and selectivity index (SI) calculations. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.